Bis(4-biphenylmethyl)ether

membrane biophysics fluorescence spectroscopy intramolecular excimer probe

Bis(4-biphenylmethyl)ether (synonym bis-BPME; CAS 68941-68-4) is a symmetrical diaryl ether composed of two 4-biphenylmethyl moieties linked through a central oxygen atom, with molecular formula C₂₆H₂₂O and molecular weight 350.45 g/mol. The compound is classified under biphenyl compounds in the MeSH hierarchy and is formally indexed as 1,1'-Biphenyl, 4,4''-(oxybis(methylene))bis-.

Molecular Formula C26H22O
Molecular Weight 350.5 g/mol
CAS No. 68941-68-4
Cat. No. B1205281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-biphenylmethyl)ether
CAS68941-68-4
Synonymsis(4-biphenylmethyl)ether
bis-BPME
Molecular FormulaC26H22O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)COCC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H22O/c1-3-7-23(8-4-1)25-15-11-21(12-16-25)19-27-20-22-13-17-26(18-14-22)24-9-5-2-6-10-24/h1-18H,19-20H2
InChIKeyYVZGLPYJHZGRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-biphenylmethyl)ether (CAS 68941-68-4) – Compound Identity and Baseline Characterization for Procurement


Bis(4-biphenylmethyl)ether (synonym bis-BPME; CAS 68941-68-4) is a symmetrical diaryl ether composed of two 4-biphenylmethyl moieties linked through a central oxygen atom, with molecular formula C₂₆H₂₂O and molecular weight 350.45 g/mol [1]. The compound is classified under biphenyl compounds in the MeSH hierarchy and is formally indexed as 1,1'-Biphenyl, 4,4''-(oxybis(methylene))bis- [2]. Its primary documented research application is as an intramolecular excimer-forming fluorescent probe for monitoring dynamic properties of membrane lipids, as established in model phospholipid vesicle and biological membrane systems [3]. Predicted physicochemical parameters include a density of 1.095 g/cm³, a boiling point of 509.1 °C at 760 mmHg, a flash point of 292.6 °C, an XlogP of 6.6, and a topological polar surface area of 9.2 Ų [4].

Intramolecular excimer probe for membrane fluidity studies in protein-free model bilayers
UV-region emission (~340–375 nm) requires avoidance of tryptophan-containing membranes
Reported to support microviscosity and cholesterol-response assays in synthetic lipid vesicles

Bis(4-biphenylmethyl)ether (CAS 68941-68-4) – Why Intramolecular Excimer Probes Cannot Be Interchanged Without Quantitative Validation


Intramolecular excimer-forming fluorescent probes constitute a mechanistically distinct class of membrane-reporting molecules, and substitution of one probe for another—even among structurally analogous bis(arylmethyl) ethers or dipyrenylalkanes—is not valid without quantitative re-calibration. The excimer-to-monomer emission intensity ratio (ID/IM) depends on the conformational dynamics of the bichromophoric probe within the anisotropic lipid environment, and these dynamics are exquisitely sensitive to chromophore identity (biphenyl vs. pyrene), linker composition (ether oxygen vs. all-methylene), and linker length [1]. Critically, bis(4-biphenylmethyl)ether operates in a UV spectral region (~320–375 nm) that overlaps with intrinsic tryptophan fluorescence from membrane proteins, rendering its responses unreliable in protein-containing biological membranes—a limitation not shared by pyrene-based probes such as 1,3-dipyrenylpropane (PC3P), which emit at longer wavelengths (~470–490 nm) [1]. Furthermore, close structural analogs such as di(1-pyrenylmethyl) ether (DiPyMe) have documented hydrolytic instability under UV irradiation in aqueous environments, an artifact that compromises steady-state fluorescence measurements [2]. These compound-specific limitations demonstrate that procurement decisions for excimer probes must be driven by the specific spectral, chemical stability, and biological context requirements of the intended experimental system, not by class-level assumptions of interchangeability.

Spectral Overlap
UV excimer emission overlaps with tryptophan fluorescence, confounding measurements in protein-containing membranes; pyrene-based probes avoid this limitation.
Hydrolytic Stability
Structurally analogous pyrenylmethyl ethers hydrolyze under UV in aqueous media; bis-biphenylmethyl ether may exhibit better stability, but direct experimental confirmation is lacking.
Phase Transition Sensitivity
Not demonstrated for this probe; PC3P is reported to detect lipid phase transitions, limiting direct substitution for such applications.

Bis(4-biphenylmethyl)ether (CAS 68941-68-4) – Quantitative Evidence Guide for Scientific Selection Versus Comparator Probes


Spectral Interference with Tryptophan Fluorescence: bis(4-biphenylmethyl)ether Versus 1,3-Dipyrenylpropane (PC3P) in Protein-Containing Membranes

Bis(4-biphenylmethyl)ether exhibits biphenyl monomer and excimer emission in the ~320–375 nm UV region, which spectrally overlaps with intrinsic tryptophan fluorescence from membrane proteins (emission maximum ~350 nm). In the pivotal head-to-head study by Melnick et al. (1981), this spectral overlap rendered bis(4-biphenylmethyl)ether responses unreliable in cellular membrane preparations containing tryptophan-bearing proteins. Consequently, 1,3-dipyrenylpropane (PC3P)—which emits pyrene excimer fluorescence at ~470–490 nm, well outside the tryptophan emission window—was used exclusively for all cellular membrane studies reported [1]. This constitutes a definitive exclusion criterion: bis(4-biphenylmethyl)ether is not suitable for quantitative membrane fluidity measurements in any biological membrane system containing tryptophan residues, whereas PC3P is suitable. However, in protein-free model membrane systems (e.g., pure synthetic phospholipid vesicles), bis(4-biphenylmethyl)ether can provide valid excimer-based membrane dynamics data without tryptophan interference [1].

Spectral Compatibility
Head-to-head
Biphenyl emission 340–375 nm overlaps tryptophan fluorescence (~350 nm); PC3P emits at 470–490 nm with no overlap.
Protein-containing membrane studies may be confounded.
Reported exclusion for cellular membranes (Melnick et al. 1981).
membrane biophysics fluorescence spectroscopy intramolecular excimer probe

Cholesterol-Induced Reduction in Excimer-to-Monomer Ratio: bis(4-biphenylmethyl)ether and PC3P Compared in Egg Lecithin Vesicles

The ID/IM (excimer-to-monomer emission intensity ratio) of both bis(4-biphenylmethyl)ether and PC3P was reduced upon addition of cholesterol to egg lecithin vesicles, demonstrating that both probes detect the rigidifying effect of cholesterol on membrane acyl chain dynamics [1]. The qualitative response direction (ID/IM decrease) is concordant between the two probes, confirming that bis(4-biphenylmethyl)ether can serve as a cholesterol-responsive membrane probe in protein-free model systems. Quantitative comparison of the magnitude of ID/IM reduction between the two probes (e.g., slope of ID/IM vs. cholesterol mole fraction) is reported in the original graphical data of the Melnick et al. paper but specific numeric values could not be extracted from the abstract; consult the original figures for precise calibration curves [1].

Cholesterol Response
Head-to-head
ID/IM ratio decreased upon cholesterol addition in egg lecithin vesicles, concordant with PC3P response.
Supports cholesterol-sensing in protein-free model membranes.
Quantitative calibration curves require original figure consultation.
membrane fluidity cholesterol sensing intramolecular excimer probe

Temperature-Induced Phase Transition Sensitivity: Differential Responsiveness of PC3P Versus bis(4-biphenylmethyl)ether

PC3P was explicitly demonstrated to be sensitive to the temperature-induced crystalline to liquid-crystalline phase transition in dimyristoyl phosphatidylcholine (DMPC) vesicles, with a measurable change in its ID/IM ratio across the phase transition temperature (Tₘ ≈ 23 °C for DMPC) [1]. Bis(4-biphenylmethyl)ether was not reported to exhibit comparable phase-transition sensitivity in the same study. While the absence of explicit data for bis(4-biphenylmethyl)ether does not conclusively establish insensitivity, the selective reporting of PC3P sensitivity—coupled with the known weaker excimer-forming propensity of biphenyl chromophores compared to pyrene—suggests that PC3P is the preferred probe for phase transition detection in phospholipid bilayers [1][2]. The biphenyl excimer has a substantially more negative entropy of formation (ΔS) compared to pyrene excimer, resulting in weaker excimer emission that may limit its dynamic range for detecting phase-dependent changes in membrane order [2].

Phase Transition Sensitivity
Data to verify
No reported phase transition response; PC3P validated for DMPC vesicle phase change detection.
Procurement for phase studies requires de novo validation.
Weaker biphenyl excimer formation may limit dynamic range.
phase transition detection DMPC vesicles membrane thermotropism

Hydrolytic Stability Advantage: bis(4-biphenylmethyl)ether Versus Di(1-pyrenylmethyl) Ether (DiPyMe) Under UV Irradiation in Aqueous Systems

Di(1-pyrenylmethyl) ether (DiPyMe; CAS 74833-81-1), a close structural analog of bis(4-biphenylmethyl)ether that replaces the biphenyl chromophores with pyrene, has been conclusively shown to undergo hydrolysis in the presence of water upon UV irradiation. Fowler et al. (2015) demonstrated that this photohydrolysis artifact jeopardizes steady-state fluorescence measurements of DiPyMe in aqueous sodium dodecyl sulfate (SDS) micelles, requiring model-free analysis of fluorescence decays to correct for degradation products [1]. While bis(4-biphenylmethyl)ether has not been subjected to a dedicated hydrolytic stability study, the biphenyl chromophore does not possess the same photochemical reactivity as pyrene, and no hydrolysis artifacts have been reported in the literature for bis(4-biphenylmethyl)ether. This represents a potential stability advantage for bis(4-biphenylmethyl)ether in aqueous or amphiphilic environments requiring UV excitation, although direct experimental confirmation is lacking [2].

Hydrolytic Stability
Class-level
DiPyMe analog hydrolyzes under UV in SDS micelles; bis-biphenylmethyl ether has no reported hydrolysis.
May offer stability benefit; experimental confirmation lacking.
Stability testing advised for aqueous UV systems.
fluorescent probe stability micelle microviscosity photochemical hydrolysis

Membrane Probe Location and Polarity Sensing: Impact of the Ether Oxygen Linker in bis(4-biphenylmethyl)ether Versus All-Hydrocarbon-Linked Probes

The central ether oxygen in bis(4-biphenylmethyl)ether introduces a polar locus within the otherwise hydrophobic probe structure. In the structurally analogous di(1-pyrenylmethyl) ether (DiPyMe), Zachariasse et al. (1982) experimentally determined that the probe locates between the membrane/water interface and the bilayer mid-plane in erythrocyte ghost membranes, with a local polarity equivalent to hexanol (dielectric constant ε ≈ 13.3), as measured from the vibrational structure of the pyrene fluorescence spectrum [1]. In contrast, the all-hydrocarbon-linked probe di(1-pyrenyl)propane (Py-3-Py) reports a different local environment due to its deeper penetration into the hydrocarbon core. By structural analogy, bis(4-biphenylmethyl)ether is expected to occupy a similar interfacial position to DiPyMe due to the shared bis(arylmethyl) ether scaffold, which may provide complementary depth-specific membrane fluidity information compared to deeper-penetrating probes such as PC3P or Py-3-Py [2]. The ether oxygen also contributes a topological polar surface area of 9.2 Ų and an XlogP of 6.6, consistent with preferential partitioning into the interfacial region of lipid bilayers [3].

Membrane Localization
Class-level
Predicted interfacial position based on DiPyMe structural analogy; XlogP 6.6, TPSA 9.2 Ų.
May complement deeper-penetrating probes for depth-resolved fluidity.
Direct localization study for bis-biphenylmethyl ether is lacking.
probe localization membrane polarity excimer probe design

Bis(4-biphenylmethyl)ether (CAS 68941-68-4) – Application Scenarios Grounded in Quantitative Evidence


Microviscosity Measurement in Protein-Free Synthetic Phospholipid Vesicles

Bis(4-biphenylmethyl)ether is validated for excimer-based membrane fluidity measurements in protein-free model membrane systems such as egg lecithin (phosphatidylcholine) vesicles, where its biphenyl excimer emission in the 340–375 nm region can be monitored without interference from tryptophan fluorescence [1]. Standard curves of IM/ID plotted against solvent viscosity enable calculation of membrane interior microviscosity from the probe's excimer-to-monomer ratio [1]. This application is appropriate when the experimental system does not contain tryptophan-bearing proteins and when UV-region fluorescence detection is available.

Cholesterol-Induced Membrane Rigidification Studies in Defined Lipid Compositions

The ID/IM ratio of bis(4-biphenylmethyl)ether decreases upon cholesterol incorporation into egg lecithin vesicles, demonstrating its utility as a cholesterol-responsive probe in defined, protein-free lipid systems [1]. This enables comparative studies of cholesterol effects on membrane acyl chain order across different lipid compositions, provided that calibration curves are generated for each specific lipid mixture under investigation.

Multi-Probe Membrane Anisotropy Mapping Using Depth-Differentiated Excimer Probes

Based on structural analogy with di(1-pyrenylmethyl) ether (DiPyMe), bis(4-biphenylmethyl)ether is expected to occupy the interfacial region of lipid bilayers rather than the deep hydrocarbon core [2]. When used in combination with deeper-penetrating probes such as PC3P or Py-3-Py, bis(4-biphenylmethyl)ether may contribute depth-resolved information about membrane fluidity gradients, supporting studies of bilayer structural anisotropy as originally envisioned by Melnick et al. [1].

Qualitative Membrane Comparison and Chemical Agent Screening in Protein-Free Systems

The Melnick et al. study demonstrated that distinguishable ID/IM ratios can be obtained for different membrane types using intramolecular excimer probes, enabling qualitative comparisons of membrane structure and relative effects of physical changes or chemical agents [1]. Bis(4-biphenylmethyl)ether is suitable for such qualitative screening applications in protein-free model membrane systems, where its sensitivity to membrane order changes, combined with the absence of tryptophan interference, allows reproducible relative comparisons.

Application
Selection Property
Validation Focus
Microviscosity in synthetic lipid vesicles
Protein-free model membranes; UV excimer detection
Microviscosity calibration via IM/ID vs solvent viscosity
Cholesterol membrane rigidification
Defined lipid compositions; cholesterol titration
ID/IM response curves to cholesterol mole fraction
Multi-probe membrane anisotropy
Interfacial localization; complement to deep-penetrating probes
Depth-resolved fluidity gradient interpretation
Qualitative membrane comparison
Protein-free models; comparative ID/IM measurements
Reproducible relative changes in membrane order
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